Sodium allylsulfonate
Overview
Description
Sodium allylsulfonate is a compound that is part of a broader class of organosulfur compounds. It is related to sodium sulfinates, which have been extensively studied for their utility in synthesizing various organosulfur compounds. Sodium allylsulfonate itself is not directly mentioned in the provided papers, but its related compounds and reactions provide insight into its potential applications and properties.
Synthesis Analysis
The synthesis of organosulfur compounds, including those related to sodium allylsulfonate, can be achieved through various methods. For instance, the BF3·OEt2-mediated disproportionate coupling reaction of sodium sulfinates can efficiently produce thiosulfonates, which are structurally related to allylsulfonates . Additionally, sodium sulfinates have been used as building blocks for the synthesis of a wide range of organosulfur compounds, including vinyl sulfones and allyl sulfones, which suggests potential pathways for synthesizing sodium allylsulfonate .
Molecular Structure Analysis
The molecular structure of sodium allylsulfonate would be expected to consist of an allyl group attached to a sulfonate moiety. While the specific structure of sodium allylsulfonate is not detailed in the provided papers, the structure of related sodium sulfinates and thiosulfonates has been studied. For example, sodium thiosulfonate salts have been prepared and their molecular and supramolecular structures have been analyzed through X-ray crystallography . These insights into the structural features of similar compounds can help infer the molecular structure of sodium allylsulfonate.
Chemical Reactions Analysis
Sodium sulfinates, which are structurally similar to sodium allylsulfonate, participate in various chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents under different conditions . The palladium-catalyzed desulfitative oxidative coupling of sodium arylsulfinites with allylic alcohols is another example of a reaction that could potentially be adapted for sodium allylsulfonate . Moreover, the substitution of allylic acetates with sodium para-toluenesulfinate in aqueous media suggests that sodium allylsulfonate could undergo similar substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium allylsulfonate can be inferred from related compounds. For instance, sodium ethylenesulfonate polymerizes readily in aqueous solution, indicating that sodium allylsulfonate might also form polymers under similar conditions . The radiation-induced polymerization of sodium allylsulfonate at high pressure results in a deliquescent white powder, suggesting that sodium allylsulfonate could have similar solubility and polymerization behavior . Additionally, the study of sodium trichloromethanesulfonate monohydrate provides insights into the hydration and crystal structure that could be relevant to sodium allylsulfonate .
Scientific Research Applications
Radiation-Induced Polymerization
Sodium allylsulfonate undergoes polymerization when irradiated in an aqueous solution under high pressure, leading to the formation of a deliquescent white powder that is insoluble in organic solvents. This process results in the addition polymer of allylsulfonate, as confirmed by high-resolution NMR and infrared spectra (Sasuga, Morishita, Udagawa, Kusama, & Takehisa, 1976).
Nickel Electroforming for Micro Metal Molds
Sodium allylsulfonate serves as an effective organic hardening agent to increase the surface hardness of nickel micro molds used in the LIGA process. Plating solutions containing sodium allylsulfonate yield nickel films with a hardness of 600Hv, which is significantly higher than films obtained from saccharine sodium baths. These nickel films maintain their hardness even at high temperatures, demonstrating enhanced heat resistance (Kimura, Yamashita, Kitadani, Kimura, Idei, & Hattori, 2006).
Synthesis and Rheological Properties in Aqueous Solution
Sodium allylsulfonate has been copolymerized with acrylamide to study the copolymerization rate and rheological properties of the resulting solution. The copolymeric composition and reactivity ratios were calculated, showing potential for various industrial applications (Yao Kejun & Zhuo Guowei, 1992).
Application in Corrosion Inhibition
A graft copolymer combining cassava starch, sodium allylsulfonate, and acryl amide demonstrated high inhibition efficiency for aluminum corrosion in HCl solution. This copolymer exhibits better performance than individual components, confirming its potential as an effective corrosion inhibitor (Li, Deng, Lin, Xie, & Du, 2018).
Flocculation of Clay Suspensions
Water-soluble and -insoluble starch grafting acrylamide/sodium allylsulfonated copolymers have been used as flocculants to treat clay suspensions, showing significant efficacy in the process. These findings suggest potential applications in water treatment and environmental management (Wu‐Chung Chan & Chiang, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;prop-2-ene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJULDDNQFCJG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041451 | |
Record name | 2-Propene-1-sulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [MSDSonline] | |
Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-propene-1-sulfonate | |
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Product Name |
Sodium allylsulfonate | |
CAS RN |
2495-39-8 | |
Record name | Sodium 2-propene-1-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propene-1-sulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium prop-2-enesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.888 | |
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Record name | SODIUM ALLYLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGF7TB9O2 | |
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Record name | SODIUM 2-PROPENE-1-SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5884 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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